(2Z)-2-cyano-3-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)prop-2-enoic acid
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Overview
Description
(2Z)-2-cyano-3-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)prop-2-enoic acid is an organic compound that belongs to the class of cyanoacrylic acids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-cyano-3-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)prop-2-enoic acid typically involves the following steps:
Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized through the cyclization of appropriate precursors, such as 2-hydroxybenzaldehyde and methyl vinyl ketone, under acidic or basic conditions.
Introduction of the Cyano Group: The cyano group can be introduced via a Knoevenagel condensation reaction between the benzofuran derivative and malononitrile in the presence of a base such as piperidine.
Formation of the Cyanoacrylic Acid: The final step involves the reaction of the intermediate with an appropriate acid, such as acetic acid, to yield the desired cyanoacrylic acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-cyano-3-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Reduced products such as amines or alkanes.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
(2Z)-2-cyano-3-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)prop-2-enoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism of action of (2Z)-2-cyano-3-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The cyano group and benzofuran moiety can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. These interactions can modulate cellular processes, such as signal transduction, gene expression, or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
(2Z)-2-cyano-3-(2,3-dihydro-1-benzofuran-5-yl)prop-2-enoic acid: Lacks the methyl group at the 2-position of the benzofuran ring.
(2Z)-2-cyano-3-(2-methyl-1-benzofuran-5-yl)prop-2-enoic acid: Lacks the dihydro moiety in the benzofuran ring.
Uniqueness
(2Z)-2-cyano-3-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)prop-2-enoic acid is unique due to the presence of both the cyano group and the 2-methyl-2,3-dihydro-1-benzofuran moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
(Z)-2-cyano-3-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c1-8-4-10-5-9(2-3-12(10)17-8)6-11(7-14)13(15)16/h2-3,5-6,8H,4H2,1H3,(H,15,16)/b11-6- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPGJJNCGJNNMAW-WDZFZDKYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(O1)C=CC(=C2)C=C(C#N)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CC2=C(O1)C=CC(=C2)/C=C(/C#N)\C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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